![molecular formula C9H14N2O5 B14008004 Dimethyl 5-hydroxy-2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate CAS No. 13385-30-3](/img/structure/B14008004.png)
Dimethyl 5-hydroxy-2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 5-hydroxy-2,3-diazabicyclo[221]heptane-2,3-dicarboxylate is a bicyclic compound with a unique structure that includes both diazabicyclo and dicarboxylate functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 5-hydroxy-2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate typically involves the reaction of substituted triketopiperazines with enones through organocatalysed asymmetric Michael additions. This method yields products with high enantiomeric ratios and can be further modified to produce natural product scaffolds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthetic routes used in laboratory settings can potentially be scaled up for industrial applications. The key steps involve the use of organocatalysts and controlled reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Dimethyl 5-hydroxy-2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases for epimerization and lactamization, as well as specific organocatalysts for asymmetric synthesis . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, each with unique properties and potential applications. These derivatives can be tailored for specific uses in research and industry.
科学的研究の応用
Dimethyl 5-hydroxy-2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a scaffold for the synthesis of natural products and bioactive compounds.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the synthesis of polymers and other materials with specific properties.
作用機序
The mechanism of action for dimethyl 5-hydroxy-2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and proteins, influencing their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s potential for modulating biological processes makes it a valuable research tool .
類似化合物との比較
Similar Compounds
2,3-Diazabicyclo[2.2.1]heptane, 2,3-dimethyl-: A similar compound with slight structural differences.
2,7-Diazabicyclo[2.2.1]heptane: Another related compound with different substitution patterns.
Uniqueness
Dimethyl 5-hydroxy-2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate is unique due to its combination of diazabicyclo and dicarboxylate functionalities, which provide it with distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
13385-30-3 |
|---|---|
分子式 |
C9H14N2O5 |
分子量 |
230.22 g/mol |
IUPAC名 |
dimethyl 5-hydroxy-2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate |
InChI |
InChI=1S/C9H14N2O5/c1-15-8(13)10-5-3-6(7(12)4-5)11(10)9(14)16-2/h5-7,12H,3-4H2,1-2H3 |
InChIキー |
MSXPCXKNBFTQFI-UHFFFAOYSA-N |
正規SMILES |
COC(=O)N1C2CC(N1C(=O)OC)C(C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[p-Toluenesulfonamido]-6-chloronaphthalene](/img/structure/B14007929.png)
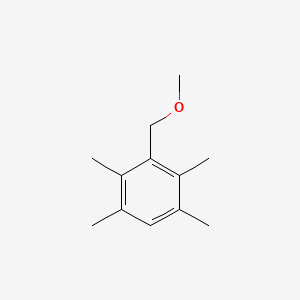
![n-{3-Hydroxy-1-[4-(methylsulfanyl)phenyl]-1-oxopropan-2-yl}acetamide](/img/structure/B14007945.png)
![Bis[2-(diethylamino)ethyl] 4,4'-[propane-1,3-diylbis(oxycarbonylazanediyl)]dibenzoate](/img/structure/B14007949.png)
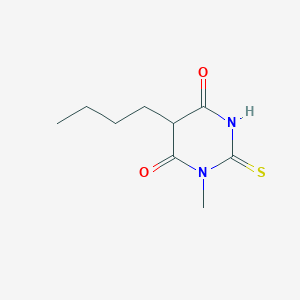
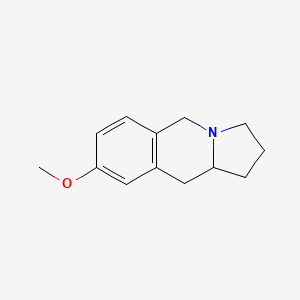
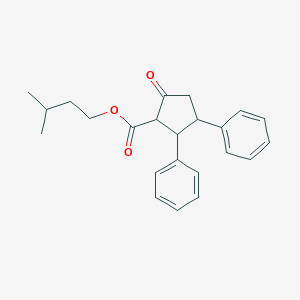
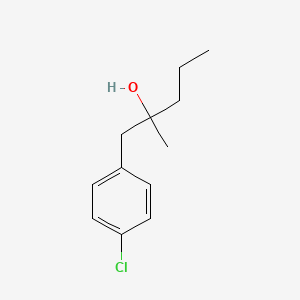
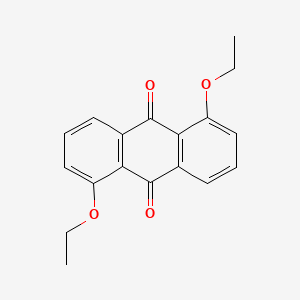
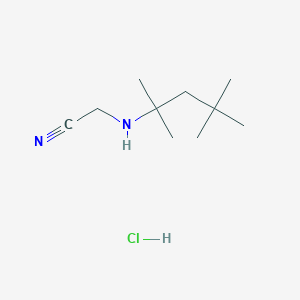
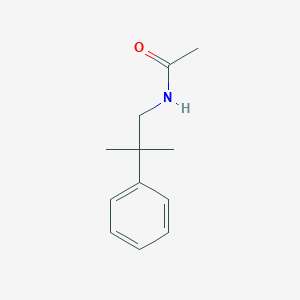

![2,2'-(1,4-Phenylene)di(2-azaspiro[4.5]decane-1,3-dione)](/img/structure/B14008010.png)
![5-Fluoro-1-[2-hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione](/img/structure/B14008011.png)
